molecular formula C7H4ClN3O2 B13198775 2-Chloropyrazolo[1,5-a]pyrimidine-7-carboxylic acid

2-Chloropyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Cat. No.: B13198775
M. Wt: 197.58 g/mol
InChI Key: OECFKYIBKCMKDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloropyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a high-value chemical scaffold designed for medicinal chemistry and drug discovery research. This compound features the privileged pyrazolo[1,5-a]pyrimidine core, a structure recognized for its significant role in targeted cancer therapy . The rigid, planar bicyclic system serves as an excellent bioisostere for purine bases, facilitating potent interactions with the ATP-binding sites of various enzyme targets . The specific substitution pattern on this scaffold is critical for its biological activity. The chlorine atom at the 2-position and the carboxylic acid functional group at the 7-position are versatile handles for synthetic elaboration. These functional groups allow researchers to employ modern synthetic methodologies, such as palladium-catalyzed cross-coupling and amide coupling reactions, to generate a diverse array of derivatives for structure-activity relationship (SAR) studies . This enables the fine-tuning of physicochemical and pharmacological properties to optimize drug candidates. The primary research value of this compound lies in its potential as a precursor for developing novel protein kinase inhibitors (PKIs). Pyrazolo[1,5-a]pyrimidine-based compounds have demonstrated potent activity against a wide range of kinases implicated in oncology, including CK2, EGFR, B-Raf, and CDKs . Furthermore, recent research highlights the use of this scaffold in designing dual inhibitors, such as compounds that simultaneously target CDK2/TRKA or COX-2/5-LOX, presenting a promising strategy to overcome drug resistance and improve therapeutic outcomes . This product is intended for use in biological screening, hit-to-lead optimization, and mechanism-of-action studies. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H4ClN3O2

Molecular Weight

197.58 g/mol

IUPAC Name

2-chloropyrazolo[1,5-a]pyrimidine-7-carboxylic acid

InChI

InChI=1S/C7H4ClN3O2/c8-5-3-6-9-2-1-4(7(12)13)11(6)10-5/h1-3H,(H,12,13)

InChI Key

OECFKYIBKCMKDS-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C(=CC(=N2)Cl)N=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloropyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-5-chloropyrazole with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core . The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Chloropyrazolo[1,5-a]pyrimidine-7-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound .

Scientific Research Applications

2-Chloropyrazolo[1,5-a]pyrimidine-7-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic applications, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with unique photophysical properties

Mechanism of Action

The mechanism of action of 2-Chloropyrazolo[1,5-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected Pyrazolo[1,5-a]pyrimidine-7-carboxylic Acid Derivatives

Compound Name Molecular Formula Molecular Weight CAS Number Substituents (Position) Key Biological Activities Synthesis Method
This compound C₇H₄ClN₃O₂ 217.58 (calc.) Not explicitly listed 2-Cl, 7-COOH Antifungal, enzyme inhibition (hypothetical) Multi-component reactions (MCRs)
5-Methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid C₈H₇N₃O₂ 177.16 1011363-90-8 5-CH₃, 7-COOH Antimicrobial, hypoglycemic MCRs with aldehydes and pyruvic acid
6-Chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid C₁₀H₉ClN₃O₂ 237.65 1443279-05-7 6-Cl, 5-cyclopropyl, 7-COOH Not reported Not specified
3-Iodopyrazolo[1,5-a]pyrimidine-7-carboxylic acid C₇H₄IN₃O₂ 314.08 1353497-74-1 3-I, 7-COOH Potential radiopharmaceutical applications Iodine-catalyzed MCRs
2-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid C₁₄H₁₀FN₃O₂ 271.25 886503-14-6 2-(4-F-C₆H₄), 5-CH₃, 7-COOH COX-2 inhibition Sonication-assisted MCRs
3-Chloro-5-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid C₁₃H₈ClN₃O₂ 273.68 1011366-25-8 3-Cl, 5-C₆H₅, 7-COOH Not reported Lewis acid catalysis
7-Cyclopropylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid C₁₀H₉N₃O₂ 203.20 832114-69-9 7-cyclopropyl, 2-COOH CRF1 antagonism Not specified

Key Observations:

Substituent Effects on Bioactivity: Chlorine at position 2 (target compound) may enhance metabolic stability compared to unsubstituted analogs. Aryl groups at position 2 (e.g., 4-fluorophenyl in CAS 886503-14-6) improve COX-2 selectivity .

Synthetic Methodologies :

  • Multi-component reactions (MCRs) dominate synthesis, with catalysts like iodine or Lewis acids (FeCl₃, CuBr₂) improving yields .
  • Ultrasonication and microwave irradiation reduce reaction times from hours to minutes .

Physicochemical Stability :

  • Triazolyl-substituted derivatives (e.g., tetrazolo[1,5-a]pyrimidines) are unstable in protic solvents, whereas pyrazolyl analogs remain stable .

Biological Activities :

  • Carboxylic acid at position 7 is critical for binding to enzymatic targets (e.g., DPP4 inhibition in hypoglycemic agents) .
  • Methyl or cyclopropyl groups at position 5 modulate lipophilicity and bioavailability .

Biological Activity

2-Chloropyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a heterocyclic compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, focusing on its mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C_8H_6ClN_3O_2, with a molecular weight of approximately 189.57 g/mol. The presence of a chlorine atom at the second position and a carboxylic acid group at the seventh position contributes to its reactivity and biological interactions. The compound's unique structural features allow it to participate in various chemical reactions, enhancing its pharmacological potential.

1. Anticancer Properties

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant anticancer properties. Specifically, this compound has shown promise as a selective inhibitor of kinases involved in cancer progression:

  • CK2 Inhibition : Studies have demonstrated that pyrazolo[1,5-a]pyrimidines can inhibit casein kinase 2 (CK2), which plays a crucial role in cell proliferation and survival. For instance, optimized derivatives have been reported to exhibit high potency against CK2 with IC50 values as low as 12 nM . The carboxylic acid group is essential for binding affinity to the kinase .
  • Pim-1 Kinase Inhibition : Another significant target for this compound is Pim-1 kinase, which is implicated in various cancers. In vitro studies have shown that pyrazolo[1,5-a]pyrimidine compounds can suppress the phosphorylation of BAD protein—an indicator of apoptosis—at submicromolar concentrations . This suggests that these compounds may induce cell death in cancerous cells by inhibiting key survival pathways.

2. Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been associated with anti-inflammatory activities. The structural characteristics of pyrazolo[1,5-a]pyrimidines allow them to interfere with inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

The mechanisms through which this compound exerts its biological effects include:

  • Kinase Inhibition : The compound's ability to inhibit specific kinases such as CK2 and Pim-1 disrupts signaling pathways critical for cell growth and survival.
  • Structural Modifications : Variations in the chemical structure can lead to different biological activities. For example, modifications at the carboxylic acid or amine positions significantly affect binding affinities and selectivity towards various kinases .

Case Studies and Research Findings

Several studies have evaluated the biological activity of pyrazolo[1,5-a]pyrimidine derivatives:

Study ReferenceKey Findings
Demonstrated potent inhibition of Pim-1 with >98% inhibition at 1 µM concentration for selected compounds.
Identified IC20 as a highly selective CK2 inhibitor with an excellent safety profile across various cancer cell lines.
Explored structural optimization leading to compounds with enhanced selectivity and potency against CK2 and other kinases.

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